molecular formula C18H19N3O5S B2836176 3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-26-2

3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2836176
CAS No.: 851978-26-2
M. Wt: 389.43
InChI Key: XGXLKVVHBGRXBF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a novel synthetic compound designed for research purposes, integrating a 3,4,5-trimethoxybenzohydrazide moiety with a 4-methoxybenzothiazole ring. This structure places it within a class of molecules known to exhibit significant bioactive potential, particularly in antimicrobial and apoptosis-regulation studies. Potential Research Applications and Value This compound is of high interest in medicinal chemistry research for developing new therapeutic agents. Its core structure is analogous to other hydrazide-hydrazone derivatives that have demonstrated promising antibacterial and antifungal activities in vitro against a range of Gram-positive and Gram-negative bacterial strains . Furthermore, the benzothiazole-hydrazide hybrid structure is a key feature in compounds investigated for their antiapoptotic activity . Research on similar analogues has shown a protective effect against renal ischemia-reperfusion injury in model systems, with mechanistic studies indicating inhibition of key executioner caspases, such as caspase-3 and caspase-9 . The presence of the methoxybenzothiazole group may also contribute to exploring anticancer activities , as various benzothiazole derivatives are known for their potent and selective antitumor properties . Intended Use and Handling this compound is intended for research use only in laboratory settings. It is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-23-11-6-5-7-14-15(11)19-18(27-14)21-20-17(22)10-8-12(24-2)16(26-4)13(9-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXLKVVHBGRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues and Their Anticancer Activity

Table 1: Key Benzohydrazide Derivatives and Anticancer Activity

Compound Name Substituents/Modifications Target Cell Lines (GI₅₀, μM) Mechanism of Action Reference
Target Compound 4-Methoxy-1,3-benzothiazole Not explicitly reported in evidence Presumed apoptosis induction -
3,4,5-Trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) 5-Methyl-2-oxoindole Leukemia (K-562), Ovarian (OVCAR-3), Breast (MCF7) Mitochondrial membrane potential disruption, DNA fragmentation
3,4,5-Trimethoxy-N'-(quinazolin-4-ylidene)benzohydrazide (3.20) Quinazoline NSCLC (NCI-H522, GI₅₀ = 0.34), Leukemia (SR, GI₅₀ = 0.29) Cell cycle arrest, apoptosis induction via ROS generation
(E)-4-Methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) 4-Methoxybenzylidene Not reported Structural analogue with high synthetic yield (94%)
Key Findings:
  • Compound 3.20 demonstrated broad-spectrum activity, particularly against drug-resistant leukemia (SR) and NSCLC lines, attributed to ROS-mediated pathways .
  • Target Compound shares structural similarities with 5t and 3.20 (e.g., 3,4,5-trimethoxybenzoyl group) but differs in the benzothiazole substituent, which may enhance selectivity for specific cancer types.

Antimicrobial and Antifungal Analogues

Table 2: Antimicrobial Benzohydrazide Derivatives

Compound Name Substituents Microbial Targets Activity (MIC, μg/mL) Reference
N'-(4-Chlorophenoxy)acetyl-3,4,5-trimethoxybenzohydrazide (4a-k) Azetidinone ring S. aureus, E. coli Moderate to high (10–50 μg/mL)
(E)-N'-Benzylidene-3-methoxy-4-(4-nitrophenyl)thiophene benzohydrazide (5g, 5h) Thiophene, nitro group Gram-positive bacteria High (MIC = 6.25–12.5 μg/mL)
Key Findings:
  • Azetidinone-containing derivatives (e.g., 4a-k) showed moderate antibacterial activity, with halogen substituents enhancing potency .
  • Thiophene-based derivatives (e.g., 5g, 5h ) exhibited equipotent activity to the target compound’s structural analogues, likely due to electron-withdrawing nitro groups .
  • The target compound ’s benzothiazole group may confer unique antimicrobial properties, though direct evidence is absent in the provided data.

Structural and Mechanistic Insights

  • Hydrogen Bonding and Tautomerism : Derivatives like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () form intramolecular O–H···N and N–H···O hydrogen bonds, stabilizing the hydrazone tautomer. This structural rigidity may enhance binding to biological targets .
  • Electron-Donating Groups : The 3,4,5-trimethoxybenzoyl group in the target compound and analogues (e.g., 5t, 3.20) enhances electron density, improving interaction with DNA or enzyme active sites .
  • Benzothiazole vs. Indole/Quinazoline: The benzothiazole moiety in the target compound may offer improved bioavailability compared to indole or quinazoline derivatives, as benzothiazoles are known for membrane permeability .

Q & A

Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide?

Methodological Answer: The synthesis typically involves two key steps:

  • Step 1: Preparation of 3,4,5-trimethoxybenzohydrazide via condensation of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux in ethanol .
  • Step 2: Coupling the hydrazide intermediate with 4-methoxy-1,3-benzothiazol-2-amine using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in dimethylformamide (DMF) at 60–70°C for 12–16 hours .
    Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign methoxy protons (δ 3.7–3.9 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and hydrazide NH (δ 10.2 ppm, broad) .
    • IR: Confirm hydrazide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N stretch (~1600 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry, confirming dihedral angles between benzothiazole and trimethoxybenzene rings .

Q. What initial biological screenings are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • In vitro disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer Screening:
    • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, comparing IC₅₀ values to doxorubicin .
  • Enzyme Inhibition:
    • Assess inhibition of COX-2 or topoisomerase II via fluorometric assays, using celecoxib as a reference .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Variable Substituents:
    • Synthesize analogs with halogens (Cl, F) at the benzothiazole 4-position or methoxy groups at alternate positions on the benzene ring .
  • Assay Design:
    • Compare IC₅₀ values across analogs in dose-response curves (0.1–100 μM) to identify critical substituents for potency .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin, correlating with experimental data .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Control variables: Cell passage number, serum concentration in media, and incubation time (e.g., 48 vs. 72 hours) .
  • Mechanistic Follow-Up:
    • Use Western blotting to verify target protein expression (e.g., Bcl-2 for apoptosis) in conflicting studies .
  • Meta-Analysis:
    • Compare logP values and solubility profiles (via shake-flask method) to explain discrepancies in bioavailability .

Q. What strategies improve pharmacokinetic properties of the compound?

Methodological Answer:

  • Lipid Solubility Enhancement:
    • Synthesize prodrugs (e.g., acetylated hydrazide) to increase logP, measured via HPLC retention time .
  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat) to identify metabolic hotspots; introduce deuterium at labile positions .
  • Formulation Optimization:
    • Develop PEGylated nanoparticles (dynamic light scattering for size measurement) to enhance plasma half-life in murine models .

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